Product packaging for Diphenyl oxalate(Cat. No.:CAS No. 3155-16-6)

Diphenyl oxalate

Cat. No.: B1346652
CAS No.: 3155-16-6
M. Wt: 242.23 g/mol
InChI Key: ULOZDEVJRTYKFE-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Material Science

In organic chemistry, diphenyl oxalate (B1200264) is most famously recognized as the key reagent in the chemical reaction that powers glow sticks. wikipedia.orgwikipedia.org This process, known as peroxyoxalate chemiluminescence, involves the reaction of diphenyl oxalate with an oxidizing agent, typically hydrogen peroxide, in the presence of a suitable dye. wikipedia.orgsinoglow.com The reaction proceeds through a high-energy intermediate, believed to be 1,2-dioxetanedione, which decomposes and transfers its energy to the dye molecule. wikipedia.orgacs.org The excited dye then relaxes by emitting a photon, producing the visible glow. wikipedia.orgwikipedia.org The color of the light is determined by the specific fluorescent dye used in the mixture. wikipedia.org The reaction rate, and thus the brightness of the light, can be influenced by pH, with slightly alkaline conditions leading to a faster and more intense emission. wikipedia.org

The significance of this compound extends into material science, where it serves as a crucial monomer for the production of high-performance polymers. sciencemadness.org It is a key intermediate in non-phosgene routes to producing diphenyl carbonate (DPC), a primary building block for polycarbonates. sciencemadness.org This pathway involves the transesterification of dimethyl oxalate with phenol (B47542) to yield this compound, which is then decarbonylated to DPC. sciencemadness.org This method is considered more environmentally friendly than traditional processes that use the highly toxic phosgene (B1210022) gas. sciencemadness.org More recently, this compound has been utilized in the synthesis of novel bio-based and biodegradable polyesters, such as poly(isosorbide oxalate) (PISOX), by reacting it with monomers derived from renewable resources like isosorbide (B1672297). acs.org These materials exhibit promising properties for applications in biomedical devices, water-resistant coatings, and compostable packaging. acs.org

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Chemical FormulaC₁₄H₁₀O₄ wikipedia.orgnih.gov
Molar Mass242.23 g/mol nih.govfishersci.ca
AppearanceWhite to light yellow crystalline solid/powder solubilityofthings.comtcichemicals.com
Melting Point136-140 °C wikipedia.orgtcichemicals.com
SolubilityInsoluble in water; Soluble in organic solvents like acetone, ethanol, and chloroform (B151607) solubilityofthings.comtcichemicals.comchemicalbook.com
IUPAC NameThis compound wikipedia.orgnih.gov

Historical Perspectives on this compound Research Trajectories

The story of this compound is intrinsically linked to the development of modern chemiluminescence. While the phenomenon of light from chemical reactions had been observed before, foundational work in the early 1960s by researchers like Edwin A. Chandross at Bell Labs laid the groundwork for practical applications. acs.org Chandross discovered that mixing oxalyl chloride with hydrogen peroxide and a fluorescent dye produced chemical light, albeit with low efficiency. acs.org

Building on this discovery, researchers at American Cyanamid, led by Michael M. Rauhut, systematically studied and optimized the reaction. acs.org Their work led to the development of a series of oxalate esters, culminating in the invention of bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate, trademarked as "Cyalume," in 1971. wikipedia.org This and related substituted this compound compounds proved to be significantly more efficient and stable, making commercial glow sticks feasible. wikipedia.orgacs.org These early patents from the 1970s detailed devices containing a glass ampule of one chemical suspended within a plastic tube of another, which when bent, would break the ampule and initiate the light-producing reaction. wikipedia.org

Later research focused on understanding the reaction mechanism and improving the synthesis of this compound and its derivatives. acs.orgrsc.org Studies explored how the structure of the oxalate ester and the reaction conditions affect the intensity and duration of the chemiluminescence. dtic.mil In parallel, the industrial synthesis of this compound became a subject of investigation, particularly its production via the transesterification of dimethyl oxalate with phenol, aiming for high-purity products suitable for polymer manufacturing. sciencemadness.orggoogle.com

Current Research Landscape and Emerging Trends in this compound Studies

Contemporary research on this compound continues to explore its applications in both chemiluminescence and material science, with a growing emphasis on sustainability and advanced functionalities.

In material science, a significant trend is the use of this compound to create novel, sustainable polymers. Researchers are successfully using it in melt polycondensation with bio-based diols like isosorbide to produce high-molecular-weight polyesters. acs.org These materials are not only derived from renewable resources but are also designed to be biodegradable, addressing the environmental concerns associated with conventional plastics. acs.org The high reactivity of the oxalate ester group is a key advantage in these syntheses, allowing for the formation of long polymer chains. acs.org Furthermore, research is exploring the use of oxalate-based compounds as "traceless" chain extenders, which can increase the molecular weight of polyesters like PET and PEF and then be removed from the final polymer structure. nih.gov

In the field of analytical chemistry, the peroxyoxalate reaction involving this compound is being harnessed for the highly sensitive detection of hydrogen peroxide. nih.govresearchgate.net Since hydrogen peroxide is a reactive oxygen species (ROS) implicated in various biological processes and diseases, developing methods for its detection at low concentrations is crucial. researchgate.net Research has focused on creating systems, such as chemiluminescent micelles formulated with peroxalate ester-containing polymers, that can detect nanomolar concentrations of hydrogen peroxide in biological samples. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4 B1346652 Diphenyl oxalate CAS No. 3155-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl oxalate
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InChI

InChI=1S/C14H10O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULOZDEVJRTYKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50185452
Record name Oxalic acid, diphenyl ester
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3155-16-6
Record name 1,2-Diphenyl ethanedioate
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Record name Diphenyl oxalate
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Record name Oxalic acid, diphenyl ester
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Record name Diphenyl Oxalate
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Advanced Synthetic Methodologies for Diphenyl Oxalate

Catalytic Transesterification Pathways

The transesterification of dimethyl oxalate (B1200264) with phenol (B47542) is a two-step process. First, dimethyl oxalate reacts with phenol to form methyl phenyl oxalate (MPO) and methanol (B129727). Subsequently, two molecules of MPO undergo disproportionation to yield one molecule of diphenyl oxalate and one molecule of dimethyl oxalate. sciencemadness.org The development of efficient and selective heterogeneous catalysts is crucial for the viability of this process.

Dimethyl Oxalate and Phenol Reactions

The direct reaction of dimethyl oxalate and phenol is the most studied route for DPO synthesis. The core of this methodology lies in the catalyst systems that can efficiently facilitate the two-step transesterification process while minimizing side reactions.

Heterogeneous catalysts are preferred over homogeneous ones due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. sciencemadness.org Research has focused on various solid acid catalysts, including modified zeolites and supported metal oxides.

Titanium silicalite-1 (TS-1), a zeolite with a MFI structure containing titanium atoms in the framework, has shown promise as a catalyst for the transesterification of DMO with phenol. sciencemadness.org The modification of TS-1 with tin (Sn) has been found to significantly enhance its catalytic activity.

The mechanism involves the activation of the reactants on the Lewis acid sites of the catalyst. These sites, particularly the weak acid centers, are considered the active sites for the transesterification reaction. ccspublishing.org.cn

Table 1: Catalytic Performance of Sn-Modified TS-1 Catalysts

Catalyst Sn Loading (wt%) DMO Conversion (%) DPO Selectivity (%) MPO + DPO Selectivity (%) Reference
TS-1 0 26.5 10.0 ~99 researchgate.net
Sn-modified TS-1 2 50.3 29.9 99.2 researchgate.netresearchgate.net
SnO2/SiO2 8 46.7 22.5 99.2 acs.org

Molybdenum oxide supported on silica (B1680970) (MoO3/SiO2) has been identified as an effective catalyst system for the transesterification of oxalates with phenol. beilstein-journals.org The catalytic performance is highly dependent on the loading of molybdenum. Studies have shown that a catalyst with 1 wt% Mo content on SiO2 can achieve a DMO conversion of 54.6% and a combined selectivity to MPO and DPO of 99.6%. researchgate.net

The high selectivity of these catalysts is linked to the nature of the acid sites. Characterization has revealed the presence of only weak Lewis acids on the catalyst surface, and the strength of these acids is not significantly affected by the Mo loading. researchgate.net The high dispersion of Mo(VI) species at low loadings is crucial for catalytic activity. As the loading increases, crystalline MoO3 begins to form, which can impact performance. researchgate.net

In the transesterification of diethyl oxalate (DEO) with phenol, a similar system, MoO3/SiO2 prepared by a sol-gel technique, demonstrated 100% selectivity for DPO with DEO conversions reaching up to 84.7% at a 1% Mo loading. The decrease in conversion at higher Mo loadings was attributed to an increase in the ratio of Brønsted to Lewis acid sites, suggesting that weak Lewis acid sites are primarily responsible for the desired transesterification reaction.

Table 2: Performance of MoO3/SiO2 Catalysts in Oxalate Transesterification

Reactants Mo Loading (wt%) Substrate Conversion (%) DPO Selectivity (%) Reference
DMO + Phenol 1 54.6 - (99.6% for MPO+DPO) researchgate.net
DEO + Phenol 1 80.9 100

Titanium-containing materials are another important class of catalysts for this compound synthesis. Titanium silicalite (TS-1), with a titanium content of around 2.5 wt%, has been shown to be an excellent heterogeneous catalyst for the transesterification of dimethyl oxalate with phenol, exhibiting high selectivity for MPO and DPO. ccspublishing.org.cn

Another promising system involves titanium-containing mesoporous molecular sieves, such as Ti-MCM-41. hep.com.cn These materials, prepared by hydrothermal synthesis, possess a hexagonal arrangement of uniform pores, large surface areas, and importantly, titanium atoms incorporated into the silica framework. This incorporation creates weak Lewis acid sites which are active for the transesterification reaction. hep.com.cn The catalytic activity is influenced by the Si/Ti ratio, with a higher number of Ti(IV) sites leading to better performance. hep.com.cn Purely siliceous MCM-41 shows very low activity, highlighting the crucial role of the titanium centers. hep.com.cn

Composite catalysts, such as those with molybdenum trioxide or tin dioxide supported on a composite carrier of titanium dioxide and another metal oxide like silica, have also been developed. google.com These catalysts demonstrate high raw material conversion rates and a total selectivity for the target products exceeding 98%. google.com The presence of titanium dioxide in the support has been shown to significantly improve the selectivity towards DPO. google.com

Table 3: Catalytic Activity of Various Ti-Containing Catalysts

Catalyst System Key Features DMO Conversion (%) DPO Yield/Selectivity Reference
TS-1 (2.5 wt% Ti) Heterogeneous, weak acid sites - High selectivity for MPO and DPO ccspublishing.org.cn
Ti-MCM-41 Mesoporous, framework Ti(IV) sites >10.4 Yield increases with Ti content hep.com.cn
MoO3/TiO2-SiO2 Composite carrier - Higher activity and selectivity than MoO3/SiO2 capes.gov.br

The catalytic activity in the transesterification of dimethyl oxalate with phenol over heterogeneous catalysts is strongly linked to the presence and nature of Lewis acid sites. ccspublishing.org.cnmdpi.com Techniques such as ammonia (B1221849) temperature-programmed desorption (NH3-TPD) and Fourier-transform infrared spectroscopy (FTIR) of adsorbed pyridine (B92270) are commonly used to characterize these acid sites. acs.orgresearchgate.net

For TS-1 and modified TS-1 catalysts, the active sites for the transesterification are identified as the Lewis acid sites. ccspublishing.org.cn The high selectivity observed with these catalysts is specifically attributed to the presence of weak acid sites. sciencemadness.orgccspublishing.org.cn Similarly, for SnO2/SiO2 catalysts, the desirable catalytic activity is ascribed to its weak Lewis acidity. acs.org

In MoO3/SiO2 systems, characterization has confirmed that only weak Lewis acids are present on the catalyst surface. researchgate.net The synergistic effect of Mo active centers with these weak Lewis acid sites is what catalyzes the transesterification of DMO with phenol. researchgate.net A comparative study between MoO3/SiO2 and MoO3/TiO2-SiO2 catalysts revealed that the incorporation of TiO2 led to an increased dispersion of MoO3 and a predominance of weak acid sites, which improved catalytic efficiency. capes.gov.br However, it was also noted that strong Lewis acids are more likely to promote the formation of the byproduct anisole. researchgate.net

The general consensus across these different catalytic systems is that weak Lewis acid sites are crucial for promoting the selective transesterification to MPO and DPO, while stronger acid sites can lead to undesired side reactions. researchgate.netresearchgate.net

Ti-Containing Catalyst Systems
Homogeneous Catalysis Approaches

Homogeneous catalysis offers a significant pathway for the synthesis of this compound and its precursors. These catalysts, being in the same phase as the reactants, provide high activity and selectivity under relatively mild conditions. Research has focused on various metal-based catalysts, particularly those involving titanium and tin compounds.

Titanium-based catalysts are among the most common for transesterification reactions leading to oxalate esters. Titanium alkoxides, such as titanium tetrabutoxide, have demonstrated effectiveness. The catalytic activity can be influenced by the nature of the alkyl chains attached to the titanium center. mdpi.com For instance, a comparison between titanium tetrabutoxide and titanium tetraphenolate revealed that the former has better activity. mdpi.com Another air-stable alternative, dichlorodi(cyclopentadienyl)titanium (TiCp₂Cl₂), has been used to catalyze the transesterification between phenol and dimethyl carbonate, achieving a phenol conversion of 46.8% with selectivities of 54.9% for diphenyl carbonate (a related product) and 43.4% for methyl phenyl carbonate at 150–180 °C. mdpi.com

Metal phenoxides are also known to be effective catalysts for the transesterification reaction between dialkyl oxalates and phenol. google.com Specific examples of these homogeneous catalysts include Sn(OPh)₄, Bu₂Sn(OPh)₂, Ti(OPh)₄, and VO(OPh)₃. google.com These catalysts work by facilitating the exchange between the alkyl group of the oxalate and the phenyl group from phenol.

The table below summarizes the performance of select homogeneous catalysts in related transesterification reactions.

CatalystReactantsTemperature (°C)Phenol Conversion (%)Product Selectivity (%)Reference
Titanium tetrabutoxidePhenol, Dimethyl Carbonate180-93% (Selectivity) mdpi.com
TiCp₂Cl₂Phenol, Dimethyl Carbonate150-18046.854.9% (DPC), 43.4% (MPC) mdpi.com

Note: Data often pertains to the synthesis of diphenyl carbonate (DPC) via this compound (DPO) or methyl phenyl carbonate (MPC) intermediates.

Other Esterification Routes

Beyond direct homogeneous catalysis, the most prominent alternative route to this compound is the transesterification of a dialkyl oxalate with phenol. gychbjb.com This method is a cornerstone of non-phosgene pathways to produce polycarbonates, where this compound serves as a key intermediate. sciencemadness.org The general process can be described in two main steps:

First Transesterification: A dialkyl oxalate, such as dimethyl oxalate (DMO) or diethyl oxalate (DEO), reacts with phenol to produce an alkylphenyl oxalate intermediate (e.g., methyl phenyl oxalate, MPO, or ethyl phenyl oxalate, EPO) and an alcohol (methanol or ethanol). google.comsciencemadness.org (COOR)₂ + C₆H₅OH ⇌ C₆H₅OOCCOOR + ROH

Second Step: The alkylphenyl oxalate can then undergo a further reaction to yield this compound. This can happen via two pathways:

Disproportionation: Two molecules of the alkylphenyl oxalate react to form one molecule of this compound and one molecule of the initial dialkyl oxalate. google.comsciencemadness.org 2 C₆H₅OOCCOOR ⇌ (COOC₆H₅)₂ + (COOR)₂

Second Transesterification: The alkylphenyl oxalate reacts with another molecule of phenol to produce this compound and a molecule of alcohol. google.com C₆H₅OOCCOOR + C₆H₅OH ⇌ (COOC₆H₅)₂ + ROH

This route often employs heterogeneous catalysts, which, while solid, facilitate this specific esterification pathway. Catalysts like titanium silicalite (TS-1) and supported metal oxides (e.g., MoO₃/SiO₂, SnO₂/SiO₂) are frequently studied. researchgate.netccspublishing.org.cnresearchgate.net For example, using a TS-1 catalyst, this compound was synthesized from dimethyl oxalate and phenol, with the catalyst's weak Lewis acid sites being identified as the active centers for the reaction. sciencemadness.orgccspublishing.org.cn Sn-modified TS-1 catalysts have also been investigated, showing that a 2% Sn loading could increase the conversion of dimethyl oxalate to 50.3% with a 99.2% selectivity for the target oxalate products. researchgate.net

Reaction Engineering and Process Optimization in this compound Synthesis

Influence of Reaction Conditions on Yield and Selectivity

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and selectivity include temperature, reactant molar ratio, and the removal of by-products.

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 170-190°C. patsnap.com Temperature affects the reaction rate, but excessively high temperatures can lead to the decomposition of this compound and the formation of unwanted by-products. google.com

By-product Removal: The transesterification reactions are equilibrium-limited. To shift the equilibrium towards the products, the alcohol by-product (e.g., methanol or ethanol) must be continuously removed from the reaction system. google.comsciencemadness.org This is commonly achieved by performing the reaction in a setup equipped with a distillation column, using condensing water at a specific temperature (e.g., 80°C) to selectively remove the low-boiling point alcohol. sciencemadness.org

The following table outlines the impact of various conditions on the synthesis process.

ParameterTypical Range/ConditionInfluence on Yield and SelectivityReference
Temperature 170 - 190 °CIncreases reaction rate; excessively high temperatures can cause by-product formation. patsnap.com
Phenol/Dialkyl Oxalate Molar Ratio > 0.5An excess of phenol favors the formation of this compound. google.com
Catalyst Loading 1-16 wt%Affects conversion rates; optimal loading depends on the specific catalyst system. researchgate.netpatsnap.com
By-product Removal Continuous DistillationCrucial for shifting reaction equilibrium to maximize product yield. google.comsciencemadness.org

Catalyst Stability and Reusability Studies

For the industrial viability of this compound synthesis, the long-term stability and reusability of the catalyst are paramount. Catalyst deactivation can occur through several mechanisms, including phase transitions, carbon deposition, and leaching of active species. mdpi.comrsc.org

Studies on vanadium-based catalysts (V₂O₅) used in related transesterification reactions showed significant deactivation after reuse. This was primarily attributed to a phase transition of V₂O₅ to V₄O₉ and carbon deposition on the catalyst surface. mdpi.com However, the deactivated catalyst could be partially regenerated by calcination in air, which burns off the carbon deposits and can restore the original crystal phase. mdpi.comresearchgate.net

In the case of lead-based catalysts, deactivation was observed due to the transformation of the primary active phase, Pb₃O₄, into PbO. mdpi.com For supported catalysts, strong interactions between the active metal and the support material can enhance stability. For example, PbO supported on MgO or ZrO₂ showed better reusability due to stronger metal-support interactions, which helped maintain the dispersion of the active lead species. mdpi.com

A sol-gel synthesized MoO₃/TiO₂ catalyst demonstrated remarkable stability in the transesterification of diethyl oxalate with phenol. One formulation was recycled and reused three times without any observable drop in conversion, maintaining 100% selectivity towards this compound. chemistryviews.org The leaching of active components into the liquid reaction medium is another critical and often irreversible cause of deactivation for solid catalysts in liquid-phase reactions. rsc.org Therefore, ensuring the robust anchoring of the active species to the support is a key challenge in developing stable heterogeneous catalysts.

Catalyst SystemDeactivation MechanismRegeneration MethodReusabilityReference
V₂O₅ Phase transition (V₂O₅ → V₄O₉), Carbon depositionCalcination in airActivity partially restored mdpi.comresearchgate.net
Pb-based (Pb₃O₄) Phase transition (Pb₃O₄ → PbO)-Deactivates over time mdpi.com
PbO/MgO, PbO/ZrO₂ Sintering-Better reusability due to strong metal-support interaction mdpi.com
Sol-gel MoO₃/TiO₂ Stable-Reused 3 times with no drop in conversion chemistryviews.org

Reaction Mechanisms and Kinetic Studies of Diphenyl Oxalate Transformations

Peroxyoxalate Chemiluminescence Mechanisms

The pivotal step in peroxyoxalate chemiluminescence is the formation of a high-energy intermediate, which is widely accepted to be 1,2-dioxetanedione (C₂O₄). researchgate.netacs.orgcolab.wsnih.gov This highly unstable molecule is a cyclic peroxide and can be considered a dimer of carbon dioxide. researchgate.netnih.gov It is formed from the reaction of diphenyl oxalate (B1200264) with hydrogen peroxide, a process that can be catalyzed by a base. researchgate.netwikipedia.orgwikipedia.org The initial reaction is a nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the diphenyl oxalate, leading to the displacement of a phenol (B47542) molecule and the formation of a peroxyoxalate ester intermediate. acs.orgdiva-portal.orgacs.org

This intermediate then undergoes a rapid intramolecular cyclization, displacing the second phenol molecule to form the strained, four-membered ring of 1,2-dioxetanedione. nih.govresearchgate.netdiva-portal.org The formation of this intermediate has been confirmed through techniques such as 13C nuclear magnetic resonance (NMR) spectroscopy at low temperatures. researchgate.net

Due to its extreme instability, 1,2-dioxetanedione readily decomposes, breaking down into two molecules of carbon dioxide (CO₂). acs.orgwikipedia.org This decomposition is a highly exothermic process. In the absence of a fluorescent dye, this energy is released primarily as heat. However, when a suitable energy acceptor is present, the decomposition powers the emission of light. acs.org Theoretical calculations suggest the decomposition proceeds through a stepwise biradical mechanism, which on its own, does not lead to efficient light emission, highlighting the critical role of the fluorescent dye in the subsequent energy transfer step. nih.gov

The light-producing step in the peroxyoxalate reaction is a form of sensitized chemiluminescence, where the fluorescent dye, also known as an activator or sensitizer, is not directly involved in the initial oxidation but is essential for photon emission. Current time information in Durgapur, IN.researchgate.net The energy transfer from the decomposing 1,2-dioxetanedione to the dye does not occur through a simple collisional energy transfer but via a more complex mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). researchgate.netnih.govCurrent time information in Durgapur, IN.nih.gov

The CIEEL mechanism involves the following key steps:

Electron Transfer: The activator (fluorescent dye) donates an electron to the 1,2-dioxetanedione intermediate. This is the initiating step of the decomposition. nih.govacs.orgresearchgate.net

Decomposition: The transfer of this electron into an antibonding orbital of the peroxide bond in 1,2-dioxetanedione triggers the cleavage of the weak O-O bond and the subsequent fragmentation of the molecule into two molecules of carbon dioxide. This process results in the formation of a dye radical cation and a carbon dioxide radical anion. nih.govresearchgate.net

Back Electron Transfer: An electron is transferred back from the carbon dioxide radical anion to the dye radical cation. nih.govacs.org

Excitation and Emission: This back electron transfer generates the dye molecule in an electronically excited state. The excited dye then relaxes to its ground state by emitting a photon of light. The color (wavelength) of the emitted light is characteristic of the specific fluorescent dye used. acs.orgnih.govacs.org

This mechanism explains why the presence of a fluorescent dye with a low oxidation potential is crucial for efficient light emission. The ease with which the dye can be oxidized (donate an electron) directly correlates with the efficiency of the chemiexcitation process. researchgate.net A wide variety of dyes can be used, allowing for the production of different colors of light. researchgate.net

Table 1: Commonly Used Fluorescent Dyes in Peroxyoxalate Systems and Their Emission Colors.
Fluorescent Dye (Activator)Emission Color
9,10-DiphenylanthraceneBlue
9,10-Bis(phenylethynyl)anthraceneGreen
RubreneOrange
Rhodamine BRed
TetraceneYellow-Green

The kinetics of the peroxyoxalate reaction are highly sensitive to the reaction conditions, particularly pH and the nature of the leaving group on the oxalate ester.

Influence of pH: The reaction is subject to base catalysis. wikipedia.orgrsc.orgnih.gov Slightly alkaline conditions, often achieved by adding a weak base like sodium salicylate (B1505791) or imidazole, significantly accelerate the reaction rate. wikipedia.orgwikipedia.orgnih.gov The catalyst increases the concentration of the hydroperoxide anion (HOO⁻), a more potent nucleophile than hydrogen peroxide itself, which facilitates the initial attack on the this compound. researchgate.net This leads to a faster formation of the 1,2-dioxetanedione intermediate and, consequently, a brighter but shorter-lived emission of light. wikipedia.orgrsc.org However, very high concentrations of certain catalysts, like imidazole, can lead to a decrease in quantum yield, possibly by promoting the non-luminescent decomposition of the high-energy intermediate. nih.gov

Leaving Group Effects: The nature of the aryl group (the "leaving group") in the diaryl oxalate has a profound impact on the reaction kinetics. The rate of the reaction increases when more electron-withdrawing substituents are present on the phenyl rings. diva-portal.orgacs.org These substituents make the phenolate (B1203915) a better leaving group, facilitating both the initial nucleophilic attack by the hydroperoxide anion and the subsequent cyclization to form 1,2-dioxetanedione. nih.govwikipedia.org For example, bis(2,4,6-trichlorophenyl) oxalate (TCPO) reacts faster and produces a brighter glow than this compound because trichlorophenolate is a better leaving group than phenolate. wikipedia.org

This relationship has been quantified through kinetic studies, yielding Hammett and Brønsted constants that describe the sensitivity of the reaction rate to electronic substituent effects and the pKa of the leaving group, respectively. For the base-catalyzed cyclization step that generates 1,2-dioxetanedione, a Hammett constant (ρ) of +2.2 ± 0.1 and a Brønsted constant (β) of -1.1 ± 0.1 have been reported. acs.orgnih.govresearchgate.net The positive ρ value confirms that the reaction is favored by electron-withdrawing groups, while the negative β value indicates that a better leaving group (lower pKa of the corresponding phenol) accelerates the reaction. These values support a concerted mechanism for the loss of the phenolate leaving group and the intramolecular nucleophilic attack of the percarboxylate anion. acs.orgnih.gov

Table 2: Kinetic Constants for the Cyclization Step in Peroxyoxalate Chemiluminescence.
Kinetic ParameterReported ValueImplication
Hammett Constant (ρ)+2.2 ± 0.1Reaction rate is accelerated by electron-withdrawing substituents on the leaving group.
Brønsted Constant (β)-1.1 ± 0.1Reaction rate increases as the acidity of the phenolic leaving group increases (lower pKa).

The choice of solvent significantly affects both the efficiency (brightness) and duration of the light emission from the peroxyoxalate reaction. Solvents influence the solubility of the reactants, the stability of intermediates, and the efficiency of the CIEEL process. researchgate.netresearchgate.net

Studies using solvent mixtures have shown that solvent polarity and viscosity are key parameters. researchgate.netacs.org An increase in solvent viscosity has been shown to enhance the chemiluminescence quantum yield. researchgate.netacs.org This "solvent cage effect" is thought to prevent the premature separation of the radical ion pair (dye radical cation and CO₂ radical anion) formed during the CIEEL process. nih.gov By keeping the radical pair in close proximity within the solvent cage, the probability of the efficient back electron transfer that leads to the excited state of the dye is increased. nih.gov

In one study using a polar binary solvent mixture of ethyl acetate (B1210297) and dimethyl phthalate, a forty-fold increase in viscosity resulted in a five-fold increase in quantum yield. researchgate.net The duration of the glow can also be manipulated; for instance, in a mixture of dichloromethane (B109758) and ethyl acetate, increasing the proportion of ethyl acetate leads to a longer light emission. researchgate.netresearchgate.net However, the relationship is not always straightforward, as solvent polarity can also stabilize charge-separated species, which may favor or hinder the chemiexcitation sequence depending on the specific system. researchgate.net

The quantum yield (Φ_CL) of a chemiluminescent reaction is a measure of its efficiency, defined as the number of photons emitted per molecule of reactant consumed. The peroxyoxalate system is renowned for being one of the most efficient non-enzymatic chemiluminescent reactions, with quantum yields reported to be as high as 34% under optimal conditions, and in some cases up to 50%. diva-portal.orgresearchgate.netresearchgate.netarkat-usa.org

Φ_CL = Φ_CHEM × Φ_EX × Φ_FL

Studies have shown that the quantum yield is dependent on several factors, including the structure of the oxalate ester, the nature of the activator dye, the catalyst concentration, and the reaction medium. diva-portal.orgarkat-usa.org Oxalates with better leaving groups, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) or bis(2,4-dinitrophenyl) oxalate (DNPO), generally exhibit higher quantum yields than this compound. diva-portal.orgarkat-usa.org The quantum yield also increases with the fluorescence efficiency of the dye and its ability to participate in the CIEEL mechanism. nih.gov For example, the quantum efficiency of a system using a polymeric oxalate ester was found to be comparable to that of this compound under specific conditions. nih.gov

Solvent Effects on Chemiluminescent Efficiency and Duration

Hydrolysis and Oxidation Pathways of this compound

While the peroxyoxalate reaction is the most studied transformation of this compound, it is not the only chemical pathway available to the molecule. This compound is an ester and, as such, is susceptible to hydrolysis, particularly in the presence of water and a catalyst.

Hydrolysis is the cleavage of the ester bond by reaction with water, which for this compound would yield phenol and oxalic acid (or its salt). This reaction pathway is generally much slower than the perhydrolysis reaction (reaction with hydrogen peroxide) that leads to chemiluminescence. researchgate.net However, in aqueous or partially aqueous media, hydrolysis becomes a significant competing reaction that can reduce the efficiency of light production by consuming the oxalate ester in a non-luminescent pathway. researchgate.netkoreascience.kr The rate of hydrolysis, like perhydrolysis, is influenced by pH and increases in more alkaline conditions. acs.org The higher reactivity of diaryl oxalates towards perhydrolysis compared to hydrolysis is a key reason for the success of the chemiluminescence system, with perhydrolysis rate constants being several orders of magnitude higher than hydrolysis constants under catalyzed conditions. researchgate.net Encapsulating this compound in hydrophobic environments, such as micelles, has been shown to increase its stability against water hydrolysis, thereby enhancing chemiluminescence in aqueous systems. koreascience.kr

Table of Mentioned Compounds

Table 3: Chemical Compounds Mentioned in the Article.
Compound NameChemical FormulaRole/Context
This compoundC₁₄H₁₀O₄Primary reactant (oxalate ester)
Hydrogen peroxideH₂O₂Oxidizing agent
1,2-DioxetanedioneC₂O₄High-energy intermediate
PhenolC₆H₅OHLeaving group/hydrolysis product
Carbon dioxideCO₂Decomposition product
9,10-DiphenylanthraceneC₂₆H₁₈Fluorescent dye (activator)
9,10-Bis(phenylethynyl)anthraceneC₃₀H₁₈Fluorescent dye (activator)
RubreneC₄₂H₂₈Fluorescent dye (activator)
Rhodamine BC₂₈H₃₁ClN₂O₃Fluorescent dye (activator)
TetraceneC₁₈H₁₂Fluorescent dye (activator)
Sodium salicylateC₇H₅NaO₃Base catalyst
ImidazoleC₃H₄N₂Base/nucleophilic catalyst
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)C₁₄H₄Cl₆O₄Highly reactive oxalate ester
Bis(2,4-dinitrophenyl) oxalate (DNPO)C₁₄H₆N₄O₁₂Highly reactive oxalate ester
Ethyl acetateC₄H₈O₂Solvent
Dimethyl phthalateC₁₀H₁₀O₄Solvent
DichloromethaneCH₂Cl₂Solvent
Oxalic acidC₂H₂O₄Hydrolysis product

Mechanisms in Transesterification Reactions

Disproportionation Reactions of Methyl Phenyl Oxalate

(COOCH₃)₂ + C₆H₅OH ⇌ C₆H₅OOCCOOCH₃ + CH₃OH (Dimethyl Oxalate + Phenol ⇌ Methyl Phenyl Oxalate + Methanol) sciencemadness.org

2 C₆H₅OOCCOOCH₃ ⇌ (COOC₆H₅)₂ + (COOCH₃)₂ (2 Methyl Phenyl Oxalate ⇌ this compound + Dimethyl Oxalate) sciencemadness.org

The disproportionation of MPO is often catalyzed by heterogeneous catalysts. sciencemadness.orgacs.org Research has shown that catalysts with weak Lewis acid sites are effective for this transformation. sciencemadness.orgacs.org These Lewis acid sites are considered the active centers for the transesterification and subsequent disproportionation. sciencemadness.org

Various catalysts have been investigated for their efficacy in promoting the disproportionation of MPO. Tin-based catalysts, particularly tin dioxide supported on silica (B1680970) (SnO₂/SiO₂), have been found to favor the disproportionation of MPO to DPO. acs.org Compared to other catalysts like TS-1 and MoO₃/SiO₂, SnO₂/SiO₂ demonstrates a higher selectivity for DPO. acs.org The catalytic activity of SnO₂/SiO₂ is attributed to its weak Lewis acidity. acs.org Titanium-silicalite (TS-1) catalysts also exhibit high selectivity towards MPO and DPO, which is linked to the weak acid sites on the catalyst's surface. sciencemadness.org However, the conversion rate on TS-1 may be limited by its small pore size, which could hinder the diffusion of the bulkier MPO and DPO molecules. sciencemadness.org

The reaction conditions, including temperature and pressure, can be adjusted to optimize the process. The disproportionation reaction is typically carried out at temperatures ranging from 50 to 350°C. googleapis.com Performing the reaction under conditions that allow for the removal of the lower-boiling by-product, dimethyl oxalate, by evaporation can help drive the equilibrium towards the formation of this compound. googleapis.com

Research Findings on Catalytic Disproportionation of Methyl Phenyl Oxalate

The following table summarizes the performance of different catalysts in the transesterification of dimethyl oxalate with phenol, highlighting the conversion and selectivity which includes the disproportionation step.

CatalystCatalyst LoadingDMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)Total MPO+DPO Selectivity (%)Source
SnO₂/SiO₂8% Sn46.776.722.599.2 acs.org
TS-12.5 wt% Ti~26.5Not specified~10~99 sciencemadness.orgacs.org
MoO₃/SiO₂Not specifiedNot specifiedNot specified14-20Not specified acs.org
MoO₃-SnO₂/SiO₂Not specifiedNot specifiedNot specified15-18Not specified acs.org
TiO₂/SiO₂10% Ti66.7Not specifiedNot specified~99.0 researchgate.net

Applications of Diphenyl Oxalate in Advanced Chemical Synthesis and Materials Science

Precursor in Diphenyl Carbonate Synthesis

Diphenyl oxalate (B1200264) is a key intermediate in certain non-phosgene routes for producing diphenyl carbonate (DPC), a crucial monomer for synthesizing polycarbonates. primaryinfo.comtum.de This pathway is part of a broader industrial effort to move away from more hazardous traditional chemical processes.

The conventional method for producing polycarbonates involves the use of phosgene (B1210022), a highly toxic and corrosive gas. researchgate.net To mitigate the environmental and safety risks associated with phosgene, alternative "non-phosgene" or "melt process" routes have been developed. tum.deresearchgate.net In these processes, polycarbonate is synthesized through the melt transesterification of diphenyl carbonate (DPC) and an aromatic dihydroxy compound like bisphenol A (BPA). epo.orgjaci.or.jp

The critical challenge then becomes the green synthesis of DPC itself. researchgate.net One such investigated phosgene-free pathway involves the decarbonylation of diphenyl oxalate. tum.detum.de This process starts with the transesterification of a dialkyl oxalate (like dimethyl oxalate) with phenol (B47542) to produce DPO. epo.orgmdpi.com The resulting DPO is then converted to DPC, which can be used in the final melt polymerization step to produce high-quality polycarbonate without ever using phosgene. epo.orggoogle.com

The conversion of this compound to diphenyl carbonate is achieved through a decarbonylation reaction, where DPO is heated in the presence of a catalyst, releasing carbon monoxide to yield DPC. epo.org

Reaction: (C₆H₅O)₂(CO)₂ (this compound) → (C₆H₅O)₂CO (Diphenyl Carbonate) + CO (Carbon Monoxide)

The efficiency and selectivity of this reaction are highly dependent on the catalyst and reaction conditions. The reaction is typically performed in the liquid phase at elevated temperatures, often above 180°C, to ensure a practical reaction rate. google.com Various catalysts have been explored to facilitate this transformation, including compounds containing metals such as aluminum, titanium, vanadium, iron, zinc, and tin. google.com The choice of catalyst is crucial for suppressing the decomposition of this compound into unwanted by-products, thereby ensuring the production of high-purity diphenyl carbonate suitable for polymerization. google.com

A multi-step alternative involves reacting dimethyl oxalate with phenol to form methyl phenyl oxalate, which is then subjected to a decarbonylation reaction to synthesize methyl phenyl carbonate. google.com This intermediate subsequently undergoes a disproportionation reaction to yield the final diphenyl carbonate product. google.com

Non-Phosgene Routes for Polycarbonate Production

Role as a Chain Extender in Polymer Synthesis

This compound and its derivatives have been identified as highly effective chain extenders for polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). google.comgoogle.com They react with the terminal hydroxyl and/or carboxyl groups of polymer chains, coupling them together and leading to a significant increase in molecular weight. google.comsci-hub.se This is particularly useful for upgrading recycled PET or for achieving high-performance properties in virgin polymers. acs.orgacs.org

A significant innovation in this area is the use of specific this compound esters, such as diguaiacyl oxalate (DGO), as "traceless" chain extenders. nih.govrsc.org Unlike conventional chain extenders that become a permanent part of the polymer backbone and can alter its properties, a traceless extender can be completely removed after it has served its purpose of increasing the molecular weight. nih.gov

The process involves first reacting a low-molecular-weight polyester (B1180765) with DGO to form a copolymer containing oxalate linkages. nih.gov When these copolymers are heated under specific conditions (e.g., >200°C), the oxalate unit is eliminated from the polymer backbone in the form of a stable cyclic compound, such as ethylene (B1197577) oxalate. nih.gov This leaves behind a high-molecular-weight polyester with no residual fragments from the chain extender, preserving the original polymer's properties. nih.gov This approach allows for an increase in molecular weight without the inherent drawbacks of permanently incorporated chain extenders. nih.gov

The use of this compound-based chain extenders has a profound impact on the molecular weight of polyesters. Research has demonstrated that adding even small amounts of a reactive extender like diguaiacyl oxalate (DGO) can dramatically increase the number-average molecular weight (Mn) of polymers. For instance, in catalyst-free polymerizations, the addition of DGO has been shown to successfully produce high molecular weight PET, PEF (polyethylene furanoate), and their isosorbide (B1672297) copolyesters, PEIT and PEIF. nih.gov

The table below summarizes the effect of DGO on the molecular weight of catalyst-free PET.

PolymerDGO Added (mol%)Number-Average Molecular Weight (Mn) (kDa)
PET0Low molecular weight polymer
PET2.227
Data sourced from a study on DGO-assisted PET synthesis. nih.gov

This increase in molecular weight directly enhances material performance. nih.gov Higher molecular weight in polymers like PET is correlated with improved mechanical properties such as tensile strength, toughness, and impact strength. google.comacs.org By effectively increasing the polymer chain length, this compound helps achieve the high-performance characteristics required for demanding applications. sci-hub.seacs.org

The high reactivity of certain this compound esters, particularly substituted versions like diguaiacyl oxalate (DGO), enables polymerization and chain extension to proceed without the need for traditional metal catalysts. google.comnih.gov The reactivity stems from the good leaving group ability of the phenyl or substituted phenyl groups combined with the inductive effect of the two adjacent carboxyl groups in the oxalate structure. google.comacs.org

This reactivity is so high that it can effectively couple polymer chains under relatively mild conditions, avoiding the need for catalysts like antimony or tin that are typically required for polyester synthesis. nih.govrsc.org This is a significant advantage, as residual metal catalysts can pose sustainability and ecological challenges and can negatively affect the final properties of the polymer. epo.orgnih.gov The ability to conduct catalyst-free polymerization not only simplifies the process but also yields a cleaner, metal-free polymer product, which is highly desirable for applications in packaging and textiles. nih.govgoogle.com This approach has been successfully used to create high-molecular-weight polyesters from less reactive monomers, such as isosorbide, which are otherwise difficult to polymerize. nih.govacs.org

Impact on Polymer Molecular Weight and Properties

Advanced Chemiluminescent Systems

The chemiluminescence of this compound arises from the peroxyoxalate reaction, where it reacts with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent dye. wikipedia.orgshimadzu-webapp.eu The reaction proceeds through a high-energy intermediate, 1,2-dioxetanedione, which then excites the dye molecule. wikipedia.orgshimadzu-webapp.eu As the dye returns to its ground state, it releases energy in the form of visible light. wikipedia.org This process, often called "cold light," is notable for producing light with minimal heat generation. ijfmr.com

The efficiency, intensity, and duration of light emission from this compound-based systems can be fine-tuned through several strategic optimizations. Key factors include the choice of solvent, the presence of catalysts, and the specific fluorophore used.

Solvent Systems: The solvent medium plays a critical role in the reaction kinetics and solubility of the components. Research on the effect of solvent ratios has shown that adjusting the composition can significantly impact light emission. For instance, in a system using a mixture of dichloromethane (B109758) and ethyl acetate (B1210297), increasing the proportion of ethyl acetate to dichloromethane was found to prolong the duration of chemiluminescence. researchgate.netresearchgate.net Specific ratios, such as 3:7 and 5:5 (dichloromethane to ethyl acetate), have been identified as providing a favorable balance of high intensity and long emission duration. researchgate.net The solubility of this compound in various organic solvents like ethanol, acetone, and chloroform (B151607) enhances its versatility in these applications, whereas its insolubility in water limits its use in purely aqueous environments. solubilityofthings.com

Catalysts and pH: The rate of the peroxyoxalate reaction is dependent on pH. wikipedia.org The addition of a weak base, such as sodium salicylate (B1505791), can act as a catalyst, accelerating the reaction to produce brighter light. wikipedia.org The catalyst facilitates the decomposition of hydrogen peroxide and the subsequent steps leading to the excitation of the dye.

Fluorophores: The choice of fluorescent dye (fluorophore) is a primary determinant of the emission's color and quantum yield. The peroxyoxalate reaction is capable of exciting a wide variety of dyes, enabling a broad spectrum of emission colors from the visible to the infrared range. wikipedia.org For example, using rhodamine B as the fluorophore in a this compound system results in chemiluminescence. researchgate.net The efficiency of energy transfer from the 1,2-dioxetanedione intermediate to the dye is crucial for maximizing light output. wikipedia.org

The following table summarizes the observed effects of solvent ratio on the chemiluminescence characteristics of a this compound system.

Dichloromethane:Ethyl Acetate RatioObserved Effect on Chemiluminescence
3:7Longer duration of light emission. researchgate.net
5:5 (1:1)Light emitted for a long time at high intensity. researchgate.net
1:9Light intensity decreases throughout the reaction. researchgate.net

The high sensitivity of the peroxyoxalate chemiluminescence (POCL) reaction makes it a powerful tool for analytical chemistry, particularly for the detection and quantification of trace amounts of hydrogen peroxide. researchgate.net This capability is significant for applications in biological and environmental analysis, where hydrogen peroxide can be an important analyte or a byproduct of other enzymatic reactions.

The POCL system can be engineered for high sensitivity. For example, by encapsulating peroxyoxalate esters and a fluorescent dye within micelles, detection of hydrogen peroxide at nanomolar concentrations (as low as 50 nM) has been achieved. researchgate.net This demonstrates the system's suitability for measuring physiologically relevant concentrations of hydrogen peroxide in living systems. researchgate.net

The quantum efficiency of the chemiluminescence reaction is a critical parameter for its analytical performance. While many POCL systems use derivatives like bis(2,4,6-trichlorophenyl) oxalate (TCPO) for enhanced reactivity, this compound serves as a foundational compound for comparison. nih.govnih.gov Studies comparing the quantum yields of different peroxalate esters provide insight into their relative efficiencies for light production and, consequently, their sensitivity in assays. nih.gov

The table below shows a comparison of the chemiluminescence quantum efficiency between this compound and a synthesized peroxalate ester designed for use in chemiluminescent micelles.

Peroxalate EsterChemiluminescence Quantum Efficiency (ΦCL × 10⁻⁷)
Bicyclo[2.2.1]hept-5-en-2-ylmethyl phenyl oxalate (1)2.34 ± 0.18
This compound1.98 ± 0.13
Data obtained using the photocounting method with luminol (B1675438) as a standard. nih.gov

Optimization for Light Emission Properties

Reagent in Organic Synthesis and Analytical Chemistry Beyond Chemiluminescence

While its role in chemiluminescence is prominent, this compound also serves as a valuable reagent in other areas of chemical synthesis and analysis. solubilityofthings.com Its reactivity allows it to be used as a precursor for various polymers and as a catalyst in certain organic reactions.

Precursor in Materials Science: this compound can be used as a precursor for the synthesis of high-performance polymers, such as polyimides and polyamides. These materials are known for their high thermal stability and robust mechanical properties, making them suitable for demanding applications in electronics and aerospace.

Catalysis: The compound can function as a strong acid catalyst for esterification and the synthesis of ketones in organic synthesis. This catalytic activity provides an alternative to other acid catalysts in specific synthetic pathways.

Synthetic Intermediate: this compound is a useful intermediate in the synthesis of other organic chemicals. solubilityofthings.com One common laboratory synthesis route involves the reaction of oxalyl chloride with phenol. reddit.com Another method is the transesterification of dimethyl oxalate with phenol.

Environmental and Toxicological Considerations in Diphenyl Oxalate Research

Biodegradation Pathways and Environmental Fate

Diphenyl oxalate (B1200264) is noted for its low toxicity and biodegradability, positioning it as a potentially favorable compound in chemical processes where environmental impact is a concern. solubilityofthings.com Its environmental fate is largely dictated by its susceptibility to hydrolysis, a reaction where the ester bonds are cleaved by water. This process breaks down diphenyl oxalate into its constituent components: phenol (B47542) and oxalic acid. wikipedia.org

The biodegradation of related polyoxalate structures, such as poly(isosorbide-co-diol oxalate) (PISOX), is understood to proceed through a facile non-enzymatic hydrolysis of the oxalate ester bonds. researchgate.net This suggests a primary degradation pathway for this compound that is abiotic. Once formed, the degradation products follow their own environmental pathways. Phenol is a well-studied compound known to be biodegradable by various microorganisms, although it can be toxic at higher concentrations. pjoes.comresearchgate.net Oxalic acid is also readily biodegradable and is a common metabolite in many organisms. nih.gov

In addition to hydrolysis, advanced oxidation processes (AOPs) represent a potential degradation pathway for this compound and its byproducts. researchgate.netmdpi.com These processes utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants into simpler, less harmful substances, ultimately leading to mineralization into carbon dioxide and water. mdpi.comscirp.org

Table 1: Postulated Biodegradation and Environmental Degradation of this compound

Process Reactants Primary Products Notes
Hydrolysis This compound, WaterPhenol, Oxalic AcidThe primary abiotic degradation pathway. wikipedia.orgresearchgate.net
Microbial Degradation Phenol, OxygenVarious Intermediates, CO₂, WaterPhenol is subject to degradation by soil and water microorganisms. pjoes.comresearchgate.net
Advanced Oxidation This compound / Phenol, Hydroxyl RadicalsOxidized Intermediates, CO₂, WaterA potential pathway for remediation in water treatment scenarios. researchgate.netmdpi.com

Advanced Toxicity Studies of Reaction Byproducts and Degradants

While this compound itself is considered to have low toxicity, comprehensive toxicological assessment requires an evaluation of its degradation and reaction byproducts. solubilityofthings.com

The primary byproduct of this compound hydrolysis is phenol, a compound with well-documented ecotoxicological effects. pjoes.com Phenols are considered harmful ecotoxins whose toxic action stems from their hydrophobicity and their capacity to generate organic radicals and reactive oxygen species. pjoes.com The toxicity of phenolic compounds can vary based on the organism and tissue type; for instance, the diffusion of phenol into hepatocytes can lead to conjugation with glucuronides and other substrates, which mitigates its toxic effects. pjoes.com However, phenol and its derivatives can act as growth inhibitors for organisms such as green microalgae even at low concentrations. researchgate.net

Specific data on the mutagenicity or genotoxicity of this compound is limited. tcichemicals.comzoro.com However, studies on its degradation products and structurally related compounds provide insight into potential toxicological endpoints.

Oxalic acid, a key degradation product, has been shown to induce programmed cell death (PCD) in Arabidopsis thaliana plant cells. This process involves the cleavage of nuclear DNA, indicating a form of cellular toxicity. nih.gov Research on other diphenyl compounds, such as diphenyl diselenide, has indicated potential genotoxicity under certain conditions. Conversely, diphenyl succinate, a related ester, exhibited selective cytotoxic effects against breast cancer cell lines with minimal toxicity to normal cells. While these findings are for related structures and not this compound itself, they underscore the need for careful evaluation of the potential for cellular and DNA reactivity.

The potential release of this compound or its byproducts into the environment necessitates reliable analytical methods for their detection and quantification in matrices like water and soil. epa.gov Standard methods exist for the detection of its primary degradants.

Phenols are commonly analyzed using techniques such as gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC). researchgate.net For oxalate, methods including HPLC and enzymatic assays are frequently employed for its measurement in aqueous samples. mdpi.com The U.S. Environmental Protection Agency (EPA) has established comprehensive methods for the detection of a wide range of semivolatile organic compounds and pesticides in solid and aqueous matrices, which could be adapted for this compound. epa.gov

Table 2: Analytical Methods for this compound Byproducts

Analyte Analytical Method Matrix Reference
Phenols HPLC, GC-FIDWater, Soil researchgate.net
Oxalate HPLC, Enzymatic Assays, Electrochemical SensorsWater, Biological Fluids mdpi.com
Organic Compounds Gas Chromatography, Liquid-Liquid ExtractionDrinking Water, Soil epa.gov

Cellular Toxicity and DNA Reactivity Assessments

Research on Sustainable Chemical Processes Utilizing this compound

This compound is an important building block in several green chemistry initiatives, primarily aimed at replacing hazardous reagents like phosgene (B1210022).

Its most significant application is as an intermediate in the non-phosgene production of diphenyl carbonate (DPC). google.com DPC is a key monomer for producing polycarbonates, a widely used class of engineering plastics. Traditional polycarbonate synthesis relies on the highly toxic phosgene. researchgate.netresearchgate.net The transesterification process using this compound as a precursor represents a more environmentally benign and safer alternative. mdpi.comresearchgate.net

Furthermore, research has demonstrated the utility of this compound in synthesizing novel bio-based polyesters. acs.org Its high reactivity allows for the production of high-molecular-weight polymers, like PISOX, under relatively mild polymerization conditions, which can reduce energy consumption and improve the sustainability profile of the process. acs.orgnih.gov Its role as a precursor is valued for its ability to create these polymers from renewable resources like CO₂ and glucose. acs.org

A complete Life Cycle Assessment (LCA) specific to this compound production has not been widely published. However, LCAs of products and processes that utilize this compound or its degradants provide a framework for understanding its potential environmental hotspots.

An LCA of glow sticks, which use this compound derivatives, reveals that the environmental impact is significantly influenced by the manufacturing, transport, and disposal of the product's casing materials (plastic and glass), rather than just the chemical reaction itself. designlife-cycle.com This highlights the importance of a systems-level view.

An LCA of oxalic acid production points to electricity consumption and the agricultural inputs for raw materials (like sugar) as the largest contributors to its environmental footprint, including climate change and land use impacts. sergiarfelis.com A shift to renewable energy sources was identified as a key strategy for reducing the carbon footprint. sergiarfelis.com

For a comprehensive LCA of this compound, the following aspects would be critical:

Cradle-to-Gate Analysis: Assessing the environmental burdens associated with the extraction and processing of raw materials, primarily phenol and oxalic acid.

Energy Consumption: Quantifying the energy required for the synthesis, purification, and transport of this compound.

Use Phase: Evaluating its efficiency and role in reducing the impact of downstream processes, such as non-phosgene polycarbonate production.

End-of-Life: Modeling its environmental fate, including the rate and products of its biodegradation. researchgate.net

Green Chemistry Principles in Synthesis and Application

The research and industrial application of this compound and related compounds have increasingly been viewed through the lens of green chemistry. This involves developing more environmentally benign synthetic routes and utilizing the unique properties of these compounds in applications that reduce waste and hazard.

Greener Synthetic Pathways

Traditional methods for producing key industrial chemicals, such as diphenyl carbonate, often involved hazardous reagents like phosgene. mdpi.comresearchgate.net The synthesis of this compound has become a cornerstone of non-phosgene routes to produce diphenyl carbonate, positioning it as a key intermediate in greener chemical processes. mdpi.com The transesterification of a dialkyl oxalate, such as dimethyl oxalate, with phenol to produce this compound is a prominent example of this shift. mdpi.comhep.com.cnsciencemadness.org This method is considered more environmentally friendly because it avoids the use of highly toxic phosgene and the formation of chlorine salt byproducts. researchgate.net

Research has focused on optimizing the transesterification process by employing heterogeneous catalysts, which align with green chemistry principles by being easily separable and reusable. Titanium silicalite-1 (TS-1) has been identified as a particularly effective heterogeneous catalyst for the synthesis of this compound from dimethyl oxalate and phenol. sciencemadness.orgccspublishing.org.cn Studies have shown that TS-1 provides excellent selectivity for this compound and its intermediate, methyl phenyl oxalate, due to the presence of weak Lewis acid sites on the catalyst's surface. researchgate.netsciencemadness.orgccspublishing.org.cn

Further modifications to these catalysts, such as the inclusion of tin (Sn), have been investigated to enhance catalytic activity. A TS-1 catalyst with a 2% Sn loading was found to yield a 50.3% conversion of dimethyl oxalate with 99.2% selectivity for the desired oxalate products. researchgate.net Other catalytic systems explored for transesterification reactions in general include ionic liquids and various supported metal oxides like MoO₃/SiO₂ and MoO₃/TiO₂, which also represent a move towards more sustainable catalytic processes. beilstein-journals.org

The following table summarizes research findings on greener synthesis routes for this compound.

Catalyst SystemReactantsKey FindingsReference(s)
Titanium Silicalite-1 (TS-1) Dimethyl oxalate, PhenolHeterogeneous catalyst with high selectivity for this compound and methyl phenyl oxalate. sciencemadness.orgccspublishing.org.cn Weak Lewis acid sites identified as active centers. sciencemadness.orgccspublishing.org.cn sciencemadness.orgccspublishing.org.cn
Sn-modified TS-1 Dimethyl oxalate, Phenol2% Sn loading increased catalytic activity, achieving 50.3% conversion of dimethyl oxalate and 99.2% selectivity. researchgate.net researchgate.net
MoO₃/SiO₂ and MoO₃/TiO₂ Diethyl oxalate, PhenolHeterogeneous supported metal oxide catalysts used for the preparation of this compound. beilstein-journals.org beilstein-journals.org

Applications in Green Chemistry

The most prominent application of this compound that aligns with green chemistry principles is in the field of peroxyoxalate chemiluminescence, the reaction responsible for the light in glow sticks. solubilityofthings.comwikipedia.orgwikipedia.org This technology provides a light source without the need for electricity. solubilityofthings.com The chemiluminescence reaction involves the oxidation of this compound by hydrogen peroxide, which generates a high-energy intermediate (1,2-dioxetanedione) that excites a fluorescent dye molecule, causing it to emit light. wikipedia.orgwikipedia.orgbotanicaldoctor.co.uk

Research into "greener" chemiluminescence systems is ongoing. One promising development is the synthesis of alternative aryl oxalates that decompose into non-toxic, biodegradable products. For example, divanillyl oxalate has been developed as a more eco-friendly oxalate that decomposes into vanillin, a non-toxic and biodegradable compound, and can be used with triacetin (B1683017), a non-toxic solvent. wikipedia.org The development of such compounds demonstrates a commitment to designing chemical products with a reduced environmental footprint.

The table below details the components and characteristics of this compound-based chemiluminescence systems.

ComponentFunctionGreen Chemistry AspectReference(s)
This compound (or derivative) Activator/FuelLow toxicity and biodegradability noted. solubilityofthings.com Greener derivatives like divanillyl oxalate decompose into non-toxic products. wikipedia.org solubilityofthings.comwikipedia.orgseerootoys.com
Hydrogen Peroxide OxidizerDecomposes to water. wikipedia.orgseerootoys.com
Fluorescent Dye EmitterEnables light emission across the visible spectrum. wikipedia.org wikipedia.org
Solvent Medium for reactionResearch into benign solvents like triacetin is underway. wikipedia.org Traditional solvents include ethyl acetate (B1210297) or phthalates. researchgate.netinstructables.comvumc.org wikipedia.orgresearchgate.netinstructables.comvumc.org

Future Directions and Interdisciplinary Research Opportunities

Novel Catalysts and Sustainable Synthesis Technologies

The synthesis of diphenyl oxalate (B1200264), a key intermediate for the phosgene-free production of polycarbonates, is a major focus of green chemistry research. researchgate.net The traditional transesterification of dimethyl oxalate (DMO) or diethyl oxalate (DEO) with phenol (B47542) is effective but relies on catalysts that researchers are working to improve for better efficiency, selectivity, and sustainability. researchgate.netbeilstein-journals.org

Future research is centered on developing novel heterogeneous catalysts that are easily separable, reusable, and environmentally benign. nano-ntp.com Key areas of innovation include:

Metal-Modified Zeolites and Molecular Sieves: Researchers are exploring the use of catalysts like tin-modified Beta (Hβ) zeolites and Sn-modified TS-1 molecular sieves. researchgate.netresearchgate.net For instance, a stannum-modified Hβ catalyst with a 2 wt.% Sn loading achieved a 75.3% conversion of DMO with a 24.0% selectivity to diphenyl oxalate (DPO). researchgate.net

Mixed Metal Oxides: Solid-acid catalysts, particularly mixed metal oxides, show significant promise. MoO₃/TiO₂-SiO₂ and MoO₃/SiO₂ have been identified as highly efficient for the transesterification of diethyl oxalate with phenol, achieving a selectivity of 100% and a maximum yield of 88%. researchgate.netbeilstein-journals.org Similarly, catalysts like 12-molybdophosphoric acid mixed with titania (MPA-TiO₂) are being investigated for related transesterification reactions. researchgate.net

Ionic Liquids (ILs): Ionic liquids are being explored as "green" catalysts for transesterification reactions. beilstein-journals.org They can act as organocatalysts, offering high efficiency and selectivity under certain conditions. Their low volatility and high stability make them attractive alternatives to traditional acid or base catalysts. beilstein-journals.org

The overarching goal of these technologies is to create more sustainable and economically viable routes for industrial chemical production, reducing waste and reliance on hazardous materials. nano-ntp.commdpi.com

Exploration of New Applications in Emerging Fields

While the primary application of this compound is in polymer chemistry and chemiluminescence, its unique reactivity is being explored in other advanced fields.

Chemiluminescence for Analytical and Biological Applications: The peroxyoxalate reaction, which uses oxalate esters like this compound, is the foundation of "glow stick" technology. researchgate.net This high-efficiency chemiluminescence is being adapted for more sophisticated applications. Research has focused on optimizing the light intensity and duration by adjusting solvent systems, such as mixtures of dichloromethane (B109758) and ethyl acetate (B1210297). researchgate.net Furthermore, peroxyoxalate chemiluminescence is being integrated into systems for selective tumor destruction, where an oxalate activator reacts with intracellular hydrogen peroxide to excite a photosensitizer, leading to cell damage. researchgate.net

Organic Synthesis: this compound and its derivatives are finding use as reagents in novel organic reactions. For example, oxime oxalate esters are employed as bifunctional reagents in the 1,2-aminocarboxylation of alkenes, a process facilitated by visible-light-mediated energy transfer catalysis. researchgate.net This method allows for the simultaneous installation of C-O and C-N bonds across unsaturated skeletons, providing an efficient pathway to complex organic molecules that are valuable in pharmaceuticals. researchgate.net

Photoelectrochemistry: The convergence of photoredox catalysis and electrochemistry opens new reaction pathways. nih.gov While not yet a mainstream application for this compound itself, its potential role as a precursor or reagent in synthetic photoelectrochemical methods is an area ripe for exploration. These methods use light and electricity to drive reactions, offering unique reactivity and selectivity. nih.gov

Advanced Computational Modeling for Predictable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds like this compound. researchgate.netresearchgate.net Advanced modeling allows researchers to investigate molecular properties and reaction mechanisms at the atomic level, guiding experimental work.

Key areas of computational investigation include:

Molecular Structure and Stability: DFT calculations can optimize the geometry of molecules, confirming experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.net For related compounds like Bis (N,N′-diphenyl guanidinium) oxalate, modeling has been used to understand how counter-ions influence molecular conformation and to confirm charge delocalization. researchgate.net

Reaction Mechanisms and Reactivity: Computational models are used to elucidate the pathways of complex reactions. For instance, in the synthesis of diphenyl carbonate from this compound, modeling can help understand the decarbonylation step. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathway.

Predicting Chemical Reactivity: The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability and chemical reactivity. researchgate.netthebioscan.com These calculations can help predict how this compound will behave in different chemical environments and guide the design of new reactions. researchgate.netudel.edu

Integration with Nanotechnology and Biosensing Platforms

The unique properties of this compound, particularly its role in chemiluminescence, make it a candidate for integration with advanced technological platforms like nanotechnology and biosensors. mdpi.comresearchgate.netfrontiersin.org

Nanobiosensors: Nanomaterials are increasingly used to construct highly sensitive and selective biosensors. mdpi.comresearchgate.net The chemiluminescence generated from the peroxyoxalate system, involving esters like this compound, can serve as a highly sensitive optical signal. This can be applied in biosensing strategies where the reaction is triggered by an analyte, such as hydrogen peroxide produced by an enzymatic reaction. sci-hub.se For example, enzyme-based inhibition biosensors can detect substances like pesticides. sci-hub.se

Microfluidics and Lab-on-a-Chip: Microfluidic devices, which manipulate tiny amounts of fluid, can be integrated with microbial biosensors to enhance detection sensitivity by several orders of magnitude. frontiersin.org The chemiluminescence of this compound could be incorporated into such "lab-on-a-chip" systems for high-throughput screening or point-of-care diagnostics. frontiersin.orgexplorationpub.com

Nano-Liquid Chromatography (Nano-LC): Nano-LC is a high-resolution separation technique that uses capillaries with very small internal dimensions. explorationpub.com It is used for the analysis of complex mixtures in fields like proteomics and foodomics. Methods to detect oxalates and other compounds are crucial in food analysis, and nano-LC coupled with mass spectrometry offers a powerful tool for this purpose. explorationpub.com The integration of this compound chemistry, either as an analyte or as part of a detection system, could leverage the high sensitivity of this platform.

The synergy between the chemical properties of this compound and the advanced capabilities of nanotechnology and microfluidics is a promising frontier for developing next-generation analytical and diagnostic tools. researchgate.netprseducationaltrust.com

Q & A

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers in dry, well-ventilated areas away from peroxides .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

How does the degree of polymerization (Xₙ) in this compound-based polyesters correlate with reaction conditions like temperature and catalyst choice?

Advanced
Higher temperatures (190–210°C) and Lewis acid catalysts (e.g., Ti(OiPr)₄) increase Xₙ by enhancing monomer reactivity and reducing cyclic oligomer formation. For example, Xₙ reaches 2.5 at 190°C with Ti-based catalysts, compared to 1.8 with Sn-based systems . Gel permeation chromatography (GPC) and end-group titration (e.g., OH content) quantify Xₙ and branching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.